molecular formula C9H13NO B3045732 4-Amino-3-ethyl-5-methylphenol CAS No. 112730-54-8

4-Amino-3-ethyl-5-methylphenol

Cat. No. B3045732
CAS RN: 112730-54-8
M. Wt: 151.21 g/mol
InChI Key: PNPYYSANMRPVKP-UHFFFAOYSA-N
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Description

“4-Amino-3-ethyl-5-methylphenol” is a metabolite of 3-methyl-4-nitrophenol . It is a major metabolite of carcinogenic o-toluidine and causes DNA damage in the presence of Cu (II) .


Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H12O . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

Phenols like “this compound” can undergo nucleophilic aromatic substitution reactions. In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is harmful if swallowed or inhaled, and it is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-3-ethyl-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYYSANMRPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633432
Record name 4-Amino-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112730-54-8
Record name 4-Amino-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

88.7 g (537.6 mmol) of the 3-ethyl-4-nitroso-5-methylphenol prepared in stage 1 are catalytically hydrogenated in 1 liter of tetrahydrofuran (THF) with molecular hydrogen under 5 bar at 20°-25° C. 10 g of 5% palladium on active charcoal (Pd-C) are used as catalyst. The hydrogen uptake is 77% of theory. The catalyst is filtered off, the filtrate is evaporated and the residue is recrystallised from methanol. Yield 51.2 g (63.2% of theory); melting point 167°-170° C.
Quantity
88.7 g
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molecular hydrogen
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1 L
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-ethyl-5-methylphenol
Reactant of Route 2
4-Amino-3-ethyl-5-methylphenol
Reactant of Route 3
4-Amino-3-ethyl-5-methylphenol
Reactant of Route 4
4-Amino-3-ethyl-5-methylphenol
Reactant of Route 5
4-Amino-3-ethyl-5-methylphenol
Reactant of Route 6
4-Amino-3-ethyl-5-methylphenol

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